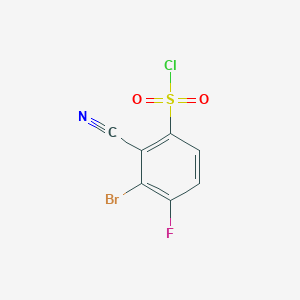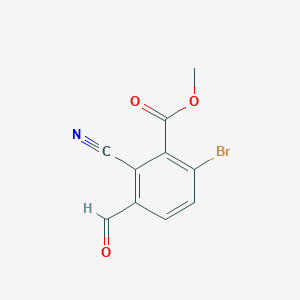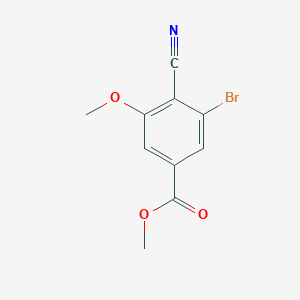![molecular formula C14H12N4O3 B1415698 Ácido 3-(4-oxo-1-fenil-1,4-dihidro-5H-pirazolo[3,4-d]pirimidin-5-il)propanoico CAS No. 1105196-64-2](/img/structure/B1415698.png)
Ácido 3-(4-oxo-1-fenil-1,4-dihidro-5H-pirazolo[3,4-d]pirimidin-5-il)propanoico
Descripción general
Descripción
The compound “3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid” is a type of pyrazolo[3,4-d]pyrimidine derivative . Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities .
Synthesis Analysis
Pyrazolo[3,4-d]pyrimidine derivatives can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The use of ultrasonic irradiation method can effectively shorten reaction time and increase yield compared to the conventional method .Molecular Structure Analysis
The molecular formula of this compound is C13H10N4O3 . More detailed structural information would require further spectroscopic analysis such as NMR or X-ray crystallography.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The average mass of the compound is 443.379 Da . Further physical and chemical properties such as solubility, melting point, boiling point, etc., would require experimental determination.Aplicaciones Científicas De Investigación
Agente Antimicrobiano
Este compuesto ha sido identificado como un posible agente antimicrobiano. Su estructura permite la incorporación de partes activas que pueden interactuar con varios patógenos bacterianos y fúngicos. La actividad antimicrobiana de amplio espectro es evidente a partir de la variada zona de inhibición observada en las pruebas de laboratorio, lo que indica su eficacia contra una gama de cepas microbianas .
Actividad Anticancerígena
Se sabe que el andamiaje de pirazolopirimidina del compuesto exhibe propiedades anticancerígenas. La investigación ha demostrado que los derivados de este compuesto pueden atacar las células cancerosas de manera efectiva, particularmente las líneas celulares cancerosas Caco-2, a bajas concentraciones, lo que sugiere una vía prometedora para el desarrollo de nuevos fármacos contra el cáncer .
Inhibición Enzimática para la Terapia del Cáncer
Se han sintetizado y evaluado análogos basados en fenilpirazolo[3,4-d]pirimidina por sus efectos inhibitorios sobre objetivos esenciales del cáncer como EGFR WT, EGFR T790M, VGFR2 y Top-II. Estos compuestos han mostrado una potente actividad con distintos grados de selectividad de objetivo, lo que los convierte en valiosos para la inhibición enzimática multiobjetivo en la terapia del cáncer .
Investigación Antiviral
Los compuestos que contienen el andamiaje de pirazolopirimidina han demostrado actividad antiviral contra virus como el virus de la enfermedad de Newcastle. Esto sugiere que la modificación adicional de estos compuestos podría conducir al desarrollo de nuevas terapias antivirales .
Investigación Proteómica
El compuesto se utiliza en investigación proteómica debido a su capacidad de interactuar con proteínas. Se puede utilizar para estudiar interacciones proteína-proteína, cinética enzimática y otros aspectos del análisis proteómico .
Síntesis de Derivados Fusionados de Pirazolo[3,4-d]pirimidinona
El compuesto sirve como material de partida para la síntesis de diversos derivados fusionados de pirazolo[3,4-d]pirimidinona. Estos derivados son valiosos en la química medicinal para el desarrollo de nuevos agentes terapéuticos con mayor especificidad y menor toxicidad .
Estudios de Citotoxicidad In Vitro
Los nuevos derivados de pirimidina sintetizados a partir de este compuesto se han analizado para determinar su eficacia citotóxica in vitro contra líneas celulares normales y cancerosas. Los datos confirman la eficiencia de los nuevos derivados de pirimidina seleccionados para atacar las células cancerosas a concentraciones más bajas en comparación con las células normales .
Desarrollo de Agentes Antiparasitarios y Antifúngicos
El marco estructural del compuesto es propicio para el desarrollo de agentes con actividades antiparasitarias y antifúngicas. Sus derivados se han explorado por su uso potencial en el tratamiento de infecciones parasitarias y enfermedades fúngicas .
Mecanismo De Acción
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been studied as novel cdk2 inhibitors .
Mode of Action
It is known that cdk2 inhibitors typically work by binding to the atp pocket of the cdk2 enzyme, preventing its interaction with atp and thus inhibiting its kinase activity .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Result of Action
Cdk2 inhibitors, in general, can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Análisis Bioquímico
Biochemical Properties
3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The compound binds to the active site of these enzymes, preventing their normal function and thereby affecting cellular processes. Additionally, it interacts with proteins involved in signal transduction pathways, modulating their activity and influencing downstream effects .
Cellular Effects
The effects of 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation. Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, such as CDKs, inhibiting their catalytic activity . This inhibition disrupts the phosphorylation of key substrates, leading to altered cellular processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . The compound’s stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical and cellular effects . At higher doses, the compound can induce toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve optimal efficacy without inducing toxicity.
Metabolic Pathways
3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may exhibit different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is transported and distributed through specific mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s bioavailability and its ability to reach target sites, influencing its overall efficacy and activity.
Propiedades
IUPAC Name |
3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-12(20)6-7-17-9-15-13-11(14(17)21)8-16-18(13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRUVJURZOSPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



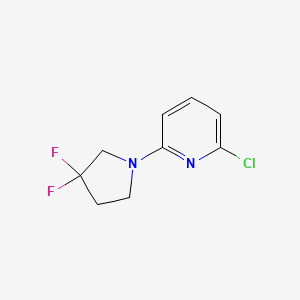

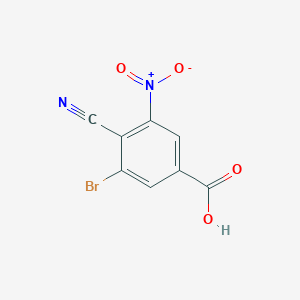
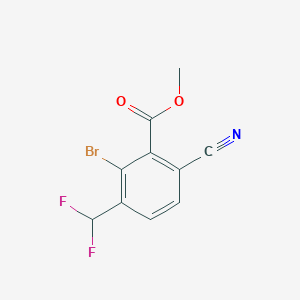


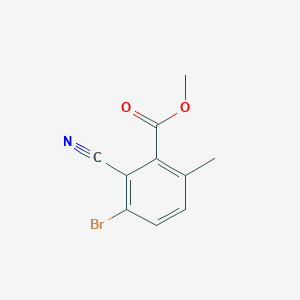
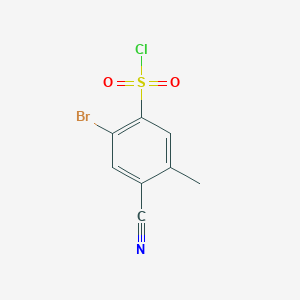
![2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415630.png)
